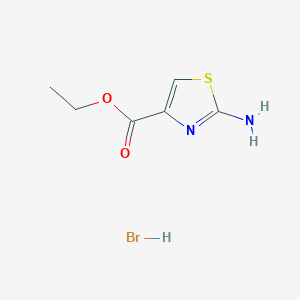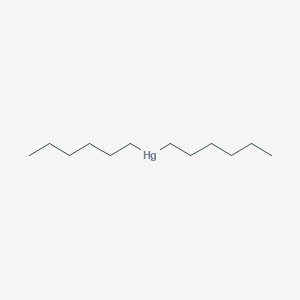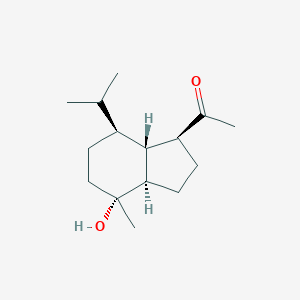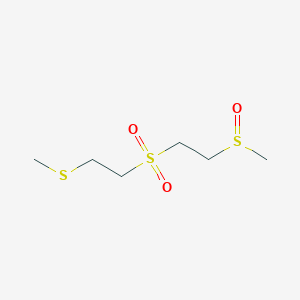
Bromhydrate d'éthyl 2-aminothiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C6H9BrN2O2S. It is a derivative of 2-aminothiazole, a significant class of organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Applications De Recherche Scientifique
Ethyl 2-aminothiazole-4-carboxylate hydrobromide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Ethyl 2-aminothiazole-4-carboxylate hydrobromide, also known as 2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be one of the synthesized derivatives of ethyl-2-aminothiazole-4-carboxylate .
Biochemical Pathways
bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall .
Result of Action
The compound and its derivatives have shown moderate to significant antibacterial and antifungal potential . They were found to be effective against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . They also showed antifungal potential against Candida glabrata and Candida albicans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea. The reaction typically yields off-white precipitates of Ethyl 2-aminothiazole-4-carboxylate . The hydrobromide salt form is obtained by treating the compound with hydrobromic acid.
Industrial Production Methods: Industrial production methods for Ethyl 2-aminothiazole-4-carboxylate hydrobromide involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-aminothiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various N-substituted derivatives .
Comparaison Avec Des Composés Similaires
Ethyl 2-aminothiazole-4-carboxylate hydrobromide can be compared with other similar compounds, such as:
2-Aminothiazole: The parent compound, known for its broad spectrum of biological activities.
N-Substituted 2-Aminothiazoles: These derivatives exhibit enhanced biological activities due to the presence of additional functional groups.
3-Substituted and 4-Substituted 2-Aminothiazoles: These compounds have been studied for their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.
Ethyl 2-aminothiazole-4-carboxylate hydrobromide stands out due to its unique combination of functional groups, which contribute to its diverse therapeutic roles and research applications .
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)





